4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
Properties
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQGRXFGHPKHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents to borylate arenes , suggesting that the compound may interact with arene-containing proteins or enzymes.
Mode of Action
Based on its structural similarity to other boronic acid esters, it may interact with its targets through the boron atom, forming reversible covalent bonds with hydroxyl or carboxyl groups in the target molecules .
Biochemical Pathways
Boronic acid esters are known to be involved in various biochemical processes, including signal transduction and enzyme catalysis .
Pharmacokinetics
Boronic acid esters are generally well-absorbed and can distribute widely in the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acid esters can potentially modulate the activity of their target molecules, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol . For instance, boronic acid esters are known to be more stable and reactive in slightly acidic conditions .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of boron-containing compounds. The interactions are primarily based on the boron atom’s ability to form reversible covalent bonds with hydroxyl and amino groups in biomolecules. These interactions are essential for the compound’s role in enzyme inhibition and as a building block in drug design.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation. This compound can also bind to specific sites on proteins, altering their conformation and activity. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound’s boron-containing structure allows it to participate in unique biochemical reactions, contributing to its role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its function, as it interacts with different biomolecules within various subcellular environments.
Biological Activity
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHBFO
- Molecular Weight : 238.06 g/mol
- CAS Number : 1398923-95-9
- Storage Conditions : Inert atmosphere at 2-8°C .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in disease processes.
Enzyme Inhibition
Research indicates that boronic acids can inhibit proteases such as SARS-CoV-2 main protease (Mpro). Compounds similar to this compound have shown promising results in reducing enzymatic activity in vitro .
Antimicrobial Properties
Recent studies have demonstrated that compounds containing boron moieties exhibit antimicrobial properties. For instance:
- Activity against MRSA : Similar compounds have shown weak activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 4–8 μg/mL .
Antiviral Activity
Compounds with similar structures have been evaluated for their antiviral properties:
- SARS-CoV-2 Inhibition : Virtual screening of boronic acid derivatives indicated potential inhibition of SARS-CoV-2 Mpro with varying degrees of efficacy .
Case Studies
| Study Reference | Compound Tested | Biological Activity Observed | MIC Values |
|---|---|---|---|
| Boronic Acid Derivative | Antimicrobial against MRSA | 4–8 μg/mL | |
| β-amido Boronic Acid | Inhibition of SARS-CoV-2 Mpro | Not specified |
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented; however, related compounds indicate potential skin and eye irritation hazards . It is essential to handle this compound with caution in laboratory settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
Fluorinated Isomers
- 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 779331-49-6): Fluorine at the 2-position and boronate at the 4-position. Reactivity differences due to steric hindrance and electronic effects compared to the 3-fluoro isomer.
- 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (Compound 2c): Fluorine at the 3-position, boronate at the 2-position, and a hydroxymethyl group. Melting point: 80–82°C; synthesized via reductive amination with sodium borohydride . Demonstrates the impact of hydroxyl vs. phenol groups on solubility and crystallinity.
Chlorinated and Dichlorinated Derivatives
- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2d): Chlorine at the 3-position; synthesized as an oil (90% yield) . Chlorine's stronger electron-withdrawing effect may enhance boron's electrophilicity compared to fluorine.
- 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: CAS 1612184-06-1; molecular weight 288.96 g/mol. Predicted boiling point: 379.2°C; higher lipophilicity due to dual chlorine substituents .
Para-Substituted Boronate Phenols
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3): Boronate group at the para position; melting point 112–117°C . Lacks fluorine, leading to reduced electronic activation of the boron center.
- 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Methoxy group at the 3-position; molecular weight 250.1 g/mol. Methoxy’s electron-donating effect may reduce coupling efficiency compared to fluorine .
Functionalized Derivatives
- 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Bulky tert-butyl group at the 2-position; CAS 1188335-77-4. Steric hindrance may limit applications in sterically demanding reactions .
- 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole: Oxazole ring introduces rigidity; molecular formula C₁₅H₁₈BNO₃. Potential use in heterocyclic drug synthesis .
Physical and Chemical Properties Comparison
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitably substituted phenol or phenol precursor bearing a fluorine atom. The key step is the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta position relative to the phenol hydroxyl group. This is usually achieved through borylation reactions of aryl halides or via transformation of arylboronic acid derivatives.
Representative Preparation Method
A common approach involves the reaction of a fluorinated phenol precursor with a boronic acid derivative or the formation of the boronate ester via pinacol protection. While detailed protocols specific to 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are limited in public databases, related compounds and general methods provide insight:
- Starting material: 4-fluoro-3-hydroxyphenyl or related aryl halide.
- Borylation: Introduction of the boronate ester group through transition-metal-catalyzed borylation (e.g., palladium-catalyzed Suzuki coupling precursors) or direct borylation using bis(pinacolato)diboron.
- Pinacol protection: Formation of the dioxaborolane ring by reacting boronic acid intermediates with pinacol under dehydrating conditions.
Preparation of Stock Solutions for Research Use
For practical laboratory applications, the compound is often prepared and stored as stock solutions. Based on supplier data, preparation involves dissolving accurately weighed amounts of the compound in appropriate solvents such as dimethyl sulfoxide (DMSO), with careful control of concentration and storage conditions to maintain stability:
| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume of Solvent (mL) for 5 mM Solution | Volume of Solvent (mL) for 10 mM Solution |
|---|---|---|---|
| 1 | 4.2006 | 0.8401 | 0.4201 |
| 5 | 21.0031 | 4.2006 | 2.1003 |
| 10 | 42.0062 | 8.4012 | 4.2006 |
Solvent Systems and Formulation Notes
For in vivo or experimental formulations, the compound can be dissolved in DMSO as a master stock solution, then diluted with co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step before adding the next solvent. This stepwise addition avoids precipitation and ensures homogeneity.
Summary Table of Preparation Considerations
| Aspect | Detail |
|---|---|
| Starting Materials | Fluorinated phenol or aryl halide precursors |
| Key Reactions | Borylation (e.g., Pd-catalyzed), pinacol ester formation |
| Protecting Group | Pinacol for boronic acid protection |
| Reaction Conditions | Room temperature to mild heating, methanol or suitable solvent |
| Purification | Filtration, concentration under reduced pressure |
| Yield | Typically high (e.g., 88% in related compound synthesis) |
| Stock Solution Preparation | Accurate weighing, solvent choice (DMSO), controlled concentration |
| Storage | 2–8°C short term, -20 to -80°C long term, aliquoting recommended |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for characterizing 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
- Methodology :
- GC Analysis : Purity (>98%) is confirmed via gas chromatography (GC) with flame ionization detection .
- Melting Point : Reported as 114–118°C (lit. 118°C), validated using differential scanning calorimetry (DSC) .
- NMR : Use and NMR to confirm the fluorine and boron environments. NMR resolves phenolic -OH (~5.5 ppm, broad) and aryl protons .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (CHBFO; calc. 220.08 g/mol) .
Q. How to optimize Suzuki-Miyaura coupling reactions using this boronate ester?
- Experimental Design :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water mixtures (3:1 v/v) at 80°C for 4–6 hours .
- Base : Use NaCO (2 equiv) to deprotonate the phenol and activate the boronate .
- Yield Optimization : Pre-purify the boronate via silica gel chromatography (hexane/EtOAc 4:1) to remove residual pinacol, which can inhibit coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
